2-Cyano-3-pyridin-3-ylprop-2-enamide
Description
2-Cyano-3-pyridin-3-ylprop-2-enamide is a nitrile-containing enamide derivative characterized by a conjugated α,β-unsaturated carbonyl system. Its structure features:
- An amide group, which enhances solubility in polar solvents and influences metabolic stability.
Properties
Molecular Formula |
C9H7N3O |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
2-cyano-3-pyridin-3-ylprop-2-enamide |
InChI |
InChI=1S/C9H7N3O/c10-5-8(9(11)13)4-7-2-1-3-12-6-7/h1-4,6H,(H2,11,13) |
InChI Key |
HBHVANPHMSEPFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C=C(C#N)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-pyridin-3-ylprop-2-enamide typically involves the reaction of pyridine derivatives with cyanoacetic acid or its esters under specific conditions. One common method includes the condensation of 3-pyridinecarboxaldehyde with cyanoacetamide in the presence of a base such as piperidine. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-pyridin-3-ylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Scientific Research Applications
2-Cyano-3-pyridin-3-ylprop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiproliferative effects.
Medicine: Explored for its potential as a drug candidate, particularly in anticancer research.
Industry: Utilized in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Cyano-3-pyridin-3-ylprop-2-enamide involves its interaction with specific molecular targets. In biological systems, it has been shown to inhibit certain enzymes and interfere with cellular pathways, leading to its antiproliferative effects. The compound’s ability to form complexes with metal ions also plays a role in its mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-cyano-3-pyridin-3-ylprop-2-enamide with analogous compounds, focusing on structural variations, synthetic accessibility, and functional implications.
Substituent-Driven Comparisons
Key Observations :
- Thioamide vs.
- Pyridine vs. Phenyl : The pyridin-3-yl group in the target compound may improve water solubility compared to phenyl analogs, though this is offset by reduced steric bulk .
- Trifluoromethyl Substitution: The CF₃ group in 2-cyano-3-phenyl-5-(trifluoromethyl)pyridine enhances electron-withdrawing effects, which could stabilize intermediates in nucleophilic substitution reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
